molecular formula C17H18FNOS B2462407 (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone CAS No. 1797304-97-2

(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2462407
CAS No.: 1797304-97-2
M. Wt: 303.4
InChI Key: CMEAJZZEBINZTD-UHFFFAOYSA-N
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Description

“(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone” is a compound that has been synthesized and studied . It’s a complex organic molecule that contains a fluorophenyl group, an azepan ring, and a thiophenyl group .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The compound 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)-thio)-3-(methylthio)prop-2-en-1-one was taken into a round-bottomed flask and mixed with 5 mL of dry ethanol, followed by orthophosphoric acid (5 mL). The reaction mixture was heated for a period of 80 min at 80° C. The progress of the reaction was monitored by TLC (EtOAc:pet.ether, 2:8), and the reaction mixture was concentrated in a rotary evaporator .


Molecular Structure Analysis

The compound is crystallized into a monoclinic system with the space group of P21; the cell parameters are a = 5.4232(4)Å, b = 14.1405(6), = 7.5318(4)Å, β = 94.198(5)° and Z = 2 . The structure is solved by a direct method and refined by full-matrix least squares on F2 reduced to R1 = 0.0337, wR2 = 0.0806 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been monitored and analyzed . The reaction involves the use of orthophosphoric acid and heat to promote the formation of the desired product .

Scientific Research Applications

Materials Science and Pharmaceuticals

Thiophene Derivatives for Diverse Applications

Thiophene, a sulfur-containing heteroaromatic ring, is fundamental in developing compounds for a broad spectrum of biological activities and material science applications. These activities include antibacterial, antifungal, antioxidant, antiviral, and antianxiety properties. In material science, polymeric thiophenes are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The synthesis and crystal structure of related thiophene derivatives, such as "(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone," highlight the chemical versatility and potential for further exploration in both pharmaceuticals and material science applications (Nagaraju et al., 2018).

Chemical Synthesis

Fluorinated Compounds for Enhanced Properties

The synthesis of fluorinated compounds, such as benzophenones, xanthones, acridones, and thioxanthones, demonstrates the importance of fluorination in improving photostability and spectroscopic properties of fluorophores. These methods provide scalable access to novel fluorinated analogues, potentially leading to advancements in fluorophore development and related applications in spectroscopy and imaging (Woydziak et al., 2012).

Antitumor Activity

Antitumor Activity of Fluorophenyl Derivatives

Compounds with fluorophenyl groups, such as "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone," have been synthesized and shown to possess significant inhibition of cancer cell line proliferation. This includes activity against A549, BGC-823, and HepG-2 cancer cell lines, indicating potential therapeutic applications in cancer treatment (Tang & Fu, 2018).

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEAJZZEBINZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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